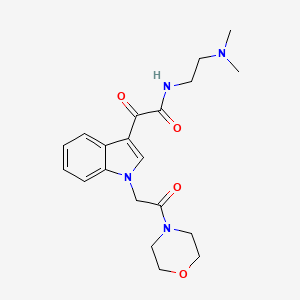

N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-22(2)8-7-21-20(27)19(26)16-13-24(17-6-4-3-5-15(16)17)14-18(25)23-9-11-28-12-10-23/h3-6,13H,7-12,14H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTREQQVBWKOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Dimethylaminoethyl group

- Indole core

- Morpholine moiety

- Acetamide functional group

This unique arrangement suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and pain modulation. The inhibition of COX-II can lead to anti-inflammatory effects, making this compound a candidate for further investigation in pain management therapies .

In Vitro Studies

A study conducted on related compounds demonstrated varying degrees of COX-II inhibition, with some derivatives showing significant potency. The IC50 values for these compounds ranged from 0.011 μM to 22.25 μM, indicating strong potential for therapeutic applications .

| Compound | IC50 (μM) | Target |

|---|---|---|

| PYZ3 | 0.011 | COX-II |

| PYZ16 | 0.52 | COX-II |

| Celecoxib | 0.78 | COX-II |

Case Studies

- Anti-inflammatory Activity : In vivo studies have shown that derivatives of the compound exhibit substantial anti-inflammatory effects, comparable to established drugs like Celecoxib. For instance, one derivative was reported to inhibit COX-II activity by over 70% in animal models .

- Cancer Research : The compound's structure suggests it may interact with pathways involved in cancer progression. Preliminary studies indicate that similar indole-based compounds can induce apoptosis in cancer cells, warranting further exploration of this compound in oncology .

Pharmacological Profile

The pharmacological profile of this compound is characterized by:

- Anti-inflammatory properties : Potential as a COX-II inhibitor.

- Antitumor activity : Preliminary evidence suggests efficacy against certain cancer cell lines.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound's structure suggests potential applications in drug development, particularly in targeting specific biological pathways. Its indole moiety is known for its role in various pharmacological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that compounds containing indole structures can exhibit significant anticancer properties. The presence of the morpholino and dimethylamino groups may enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Indole derivatives have been documented for their antibacterial and antifungal activities. The morpholino group may contribute to enhanced solubility and bioavailability, making the compound a candidate for further exploration in antimicrobial therapy .

Biological Research Applications

In biological research, the compound can serve as a valuable tool for studying cellular mechanisms and interactions.

Enzyme Inhibition Studies

The unique structure of N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide allows it to be investigated as an enzyme inhibitor. Its ability to interact with specific enzymes could provide insights into metabolic pathways and the development of enzyme inhibitors for therapeutic purposes .

Cellular Signaling Pathways

Given its structural components, this compound may influence various signaling pathways within cells. Research into its effects on pathways such as MAPK or PI3K/Akt could yield important information regarding its potential therapeutic roles in diseases characterized by dysregulated signaling .

Case Studies and Experimental Findings

Several case studies illustrate the compound's applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

The target compound’s indole core is substituted at the N1 position with a 2-morpholino-2-oxoethyl group. Key analogs include:

*Estimated based on structural analogs.

- Morpholino vs. Diethylamino Groups: The morpholino substituent (target compound) improves water solubility compared to the diethylamino group in ’s analog, which may enhance bioavailability .

- Adamantane vs. Morpholino: Adamantane-containing derivatives () exhibit higher lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Key Findings and Implications

- Structural Advantages: The morpholino group balances solubility and target engagement, outperforming adamantane in hydrophilic environments .

- Activity Gaps : Unlike 8,9-dihydrocoscinamide B (), the target compound’s antimicrobial efficacy remains unverified, warranting further testing .

- Synthetic Scalability: DCC-mediated synthesis () is reliable but may require optimization to reduce byproducts in complex morpholino derivatives .

Q & A

Basic Question: What are the recommended synthetic routes for preparing N-(2-(dimethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and what yields can be expected?

Answer:

The synthesis of structurally similar acetamide derivatives (e.g., 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide) involves multi-step reactions with careful optimization of reagents and conditions . Key steps include:

- Nucleophilic substitution : Reaction of indole derivatives with morpholinoethyl or dimethylaminoethyl groups under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂).

- Acetylation : Use of acetyl chloride or analogous acylating agents to introduce oxoacetamide moieties.

- Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate).

Typical yields range from 58% to 70% for analogous compounds, depending on reaction scale and purity requirements .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

A combination of techniques is critical:

- ¹H/¹³C NMR : Confirms substituent connectivity. For example, indole C3 protons resonate at δ 7.3–7.7 ppm, while morpholine protons appear at δ 3.3–4.9 ppm .

- ESI/APCI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 347 for a related compound) .

- FT-IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

- X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing .

Advanced Question: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

Integrated computational-experimental approaches (e.g., quantum chemical calculations, reaction path searches) can predict optimal solvents, catalysts, and temperatures . For example:

- Reaction Path Modeling : Identifies transition states and intermediates to avoid side reactions (e.g., unwanted acylation at competing sites).

- Solvent Screening : Computational polarity indices (e.g., dielectric constant) guide solvent selection to stabilize intermediates.

- Machine Learning : Analyzes historical reaction data to recommend conditions (e.g., Na₂CO₃ vs. K₂CO₃ for deprotonation) .

Advanced Question: How do structural modifications (e.g., substituents on the indole ring) influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies on similar compounds reveal:

- Indole C3 Substitution : Electron-withdrawing groups (e.g., nitro) enhance binding to hydrophobic enzyme pockets, while morpholinoethyl groups improve solubility .

- Dimethylaminoethyl vs. Methoxyethyl : The former increases basicity, potentially enhancing membrane permeability in cellular assays .

- Morpholino vs. Piperazine : Morpholino groups reduce off-target effects in kinase inhibition assays due to steric constraints .

Advanced Question: How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

Answer:

Contradictions often arise from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift indole NH protons by 0.5–1.0 ppm .

- Tautomerism : Keto-enol equilibria in oxoacetamide groups may alter splitting patterns.

- Impurity Profiles : Use LC-MS to detect byproducts (e.g., unreacted intermediates) and optimize purification protocols .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the morpholino or dimethylamino groups.

- Light Sensitivity : Protect from UV exposure (amber vials) to avoid indole ring degradation .

- Solubility : Lyophilize and store as a solid; reconstitute in DMSO or acetonitrile for biological assays .

Advanced Question: What strategies are effective for scaling up synthesis while maintaining yield and purity?

Answer:

- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., acylation) .

- Membrane Technologies : Remove impurities in real-time (e.g., nanofiltration for low-MW byproducts) .

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., stoichiometry, temperature) using response surface methodologies .

Basic Question: Which in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

- Kinase Inhibition : Use ADP-Glo™ assays for kinases (e.g., PKC, PKA) due to the compound’s ATP-binding site homology .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Question: How can researchers validate the compound’s target engagement in cellular models?

Answer:

- Pull-Down Assays : Use biotinylated analogs to isolate protein targets from lysates .

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins via Western blot .

- DARTS (Drug Affinity Responsive Target Stability) : Protease resistance profiling to confirm binding .

Advanced Question: What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Answer:

- Matrix Effects : Plasma proteins may bind the compound, reducing LC-MS/MS sensitivity. Use protein precipitation with acetonitrile (1:3 v/v) .

- Ion Suppression : Optimize ESI parameters (e.g., declustering potential) and employ stable isotope-labeled internal standards .

- Limit of Detection (LOD) : Achieve sub-ng/mL sensitivity using UPLC with a C18 column (1.7 µm particles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.